2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
Description
2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is a bis-phenolic compound characterized by a cyclohexene ring bridging two 4,6-dimethylphenol groups. Its structure combines aromatic phenolic moieties with a partially unsaturated aliphatic bridge, enabling diverse chemical interactions. For instance, similar bis-phenolic compounds are utilized as antioxidants in rubber production , dissolution inhibitors in photoresist materials , and autophagy-inducing agents in cancer therapeutics .
Properties
CAS No. |
647859-56-1 |
|---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[cyclohex-3-en-1-yl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H28O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h5-6,10-13,18,21,24-25H,7-9H2,1-4H3 |
InChI Key |
CHVJRFJYPPGTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2CCC=CC2)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of cyclohex-3-en-1-ylmethylene with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of oxidative stress and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences Among Bis-Phenolic Compounds
Key Observations:
- Substituent Effects: Methyl vs. Ethyl Groups: EMD (4-ethylphenol) exhibits stronger hydrophobic interactions in biological systems compared to 24MD (2,4-dimethylphenol), leading to distinct anticancer mechanisms (c-Myc vs. mTOR targeting) . tert-Butyl Groups: 2,2'-Methylenebis(4,6-di-tert-butylphenol) demonstrates superior oxidative stability in polymers due to bulky tert-butyl groups, unlike the target compound’s methyl substituents .
Functional Comparisons
Key Findings:
- Antioxidant Efficiency : IBPH and tert-butyl derivatives outperform the target compound due to optimized substituent bulkiness, which better scavenges free radicals .
- Biological Activity: 24MD and EMD highlight how minor structural changes (e.g., N-cyclohexyl vs. N-methyl, ethyl vs. methyl) drastically alter pharmacological targets .
Biological Activity
2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol), a compound with the molecular formula C24H30O2, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by two 4,6-dimethylphenol units connected by a methylene bridge and a cyclohexenyl group. Its structural formula can be represented as follows:
This structure is pivotal for its biological activity, influencing its interaction with various biological targets.
Antioxidant Properties
Research has indicated that compounds similar to 2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress and potentially mitigating damage to cells and tissues. A study showed that related phenolic compounds demonstrated effective radical scavenging activity in vitro, suggesting a similar potential for this compound .
Anticancer Activity
Recent investigations have explored the anticancer properties of phenolic compounds. A study focusing on structurally related compounds revealed that they could inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of bisphenols have shown promising results against breast cancer cells (MCF-7) with IC50 values in the low micromolar range . This suggests that 2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) may share similar anticancer mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been found to inhibit specific kinases involved in cancer progression, such as NEK6 and NEK7 .
- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Influence on Cell Signaling : It may also affect signaling pathways like PI3K/Akt and MAPK, which are crucial for cell growth and survival.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of a structurally analogous compound on various cancer cell lines. The results indicated that the compound exhibited strong inhibitory effects on MCF-7 cells (GI50 = 3.18 ± 0.11 µM) compared to HeLa cells (GI50 = 8.12 ± 0.43 µM) . These findings underscore the potential of related compounds in cancer therapy.
In Vivo Studies
Further research is warranted to explore the in vivo efficacy of 2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol). Studies involving animal models could provide insights into its pharmacokinetics and therapeutic window.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H30O2 |
| Molecular Weight | 366.50 g/mol |
| Solubility | Soluble in organic solvents |
| Antioxidant Activity | Moderate to high |
| Anticancer Activity (MCF-7) | GI50 = 3.18 ± 0.11 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
